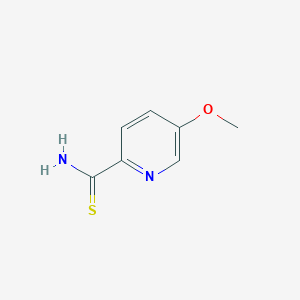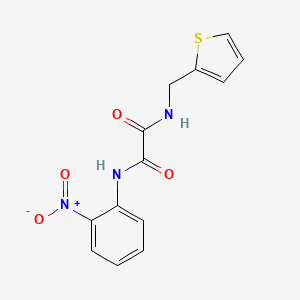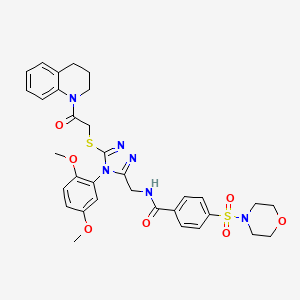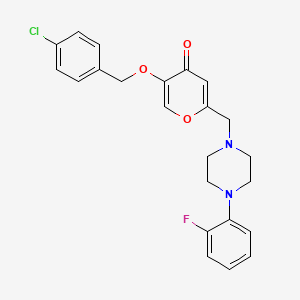![molecular formula C25H27N5O2S B2674472 N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-39-3](/img/structure/B2674472.png)
N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide” is a complex organic compound. It contains a cyclohexyl group, a phenethyl group, a triazoloquinazolin group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a provided structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including this compound, to explore their antiviral potential . Compound 8b, in particular, exhibited promising antiviral activity. It significantly reduced the number of plaques in vitro, making it a candidate for further investigation.
Antimicrobial Properties
The combination of [1,2,4]triazolo[4,3-a]quinoxaline and thioamide groups enhances antimicrobial activity. Compounds 4d, 6c, 7b, and 8a demonstrated antibacterial and/or antifungal effects against various pathogenic organisms . These findings highlight the compound’s potential in combating microbial infections.
Quinoxaline Moiety
Quinoxalines are known for their broad-spectrum antibacterial activity. Incorporating [1,2,4]triazolo[4,3-a]quinoxaline into antimicrobial agents capitalizes on this property . Further exploration could reveal novel applications in infectious disease management.
Piperazine Subunit
The presence of a piperazine subunit enhances antimicrobial activity in fused triazole ring systems. Inspired by fluoroquinolone antibiotics, researchers designed [1,2,4]triazolo[4,3-a]quinoxaline derivatives (2a, 2b, and 4a–d) containing piperazine or piperidine . Investigating their efficacy against specific pathogens is crucial.
Thioamide Modification
Thioamide groups play a role in enhancing bioactivity. Compounds 8a and 8b were specifically designed as potential antiviral agents by incorporating this modification . Their antiviral properties warrant further study.
[1,3,4]-Oxadiazole Subunits
The incorporation of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring may enhance antimicrobial activity . Investigating the synergy between these subunits could lead to novel therapeutic applications.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c31-22(26-19-11-5-2-6-12-19)17-33-25-28-27-24-29(16-15-18-9-3-1-4-10-18)23(32)20-13-7-8-14-21(20)30(24)25/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSNAHWXFHTESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)
![N-[1-(2-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2674390.png)
![Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate](/img/structure/B2674391.png)

![3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2674393.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2674401.png)
![Imidazo[2,1-b]thiazol-3-ylmethanol](/img/structure/B2674403.png)
![ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2674405.png)
![Ethyl 2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2674406.png)

![t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2674408.png)

![3,3,3-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674411.png)